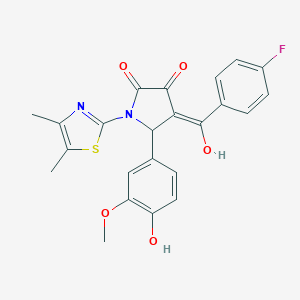![molecular formula C26H20ClNO5 B265412 (4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione, commonly known as BCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCPP is a pyrrolidine-2,3-dione derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BCPP is not fully understood. However, it has been suggested that BCPP may act as a DNA intercalator, inhibiting DNA replication and transcription. BCPP may also act as an inhibitor of protein kinase C, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BCPP has been found to have various biochemical and physiological effects. BCPP has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BCPP has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BCPP has several advantages for lab experiments. BCPP is relatively easy to synthesize, and its structure can be easily modified to improve its properties. BCPP is also stable and can be stored for long periods. However, BCPP has some limitations for lab experiments. BCPP is not water-soluble, which limits its use in aqueous environments. BCPP is also not very selective, which may limit its use in specific applications.
Orientations Futures
There are several future directions for the study of BCPP. One direction is to investigate the potential applications of BCPP in the treatment of neurodegenerative disorders. Another direction is to study the structure-activity relationship of BCPP to improve its properties. Additionally, the development of water-soluble derivatives of BCPP may expand its use in various applications.
Méthodes De Synthèse
BCPP can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Knoevenagel condensation reaction. The one-pot three-component reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst. The Mannich reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and formaldehyde in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 3-chlorobenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst.
Applications De Recherche Scientifique
BCPP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCPP has been studied for its anticancer, antiviral, and antimicrobial properties. BCPP has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione |
|---|---|
Formule moléculaire |
C26H20ClNO5 |
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20ClNO5/c27-19-8-4-7-17(13-19)23-22(24(29)18-9-10-20-21(14-18)33-12-11-32-20)25(30)26(31)28(23)15-16-5-2-1-3-6-16/h1-10,13-14,23,29H,11-12,15H2/b24-22+ |
Clé InChI |
MXTJUMZCUZDGIB-ZNTNEXAZSA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)/O |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B265331.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265341.png)

![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265349.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265351.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)